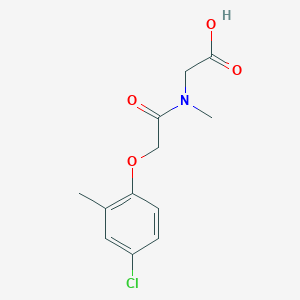

n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine

Description

Properties

Molecular Formula |

C12H14ClNO4 |

|---|---|

Molecular Weight |

271.69 g/mol |

IUPAC Name |

2-[[2-(4-chloro-2-methylphenoxy)acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C12H14ClNO4/c1-8-5-9(13)3-4-10(8)18-7-11(15)14(2)6-12(16)17/h3-5H,6-7H2,1-2H3,(H,16,17) |

InChI Key |

KPUWAKSDSQNVQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Synthesis of 4-Chloro-2-methylphenoxyacetic Acid (MCPA)

MCPA serves as the foundational intermediate. Two primary methods dominate:

Chlorination of 2-Methylphenol

- Reagents : 2-Methylphenol (o-cresol), sulfuryl chloride (SO₂Cl₂), or hypochlorous acid (HOCl).

- Conditions :

- Yield : 85–93%.

Mechanism :

$$

\text{o-Cresol} + \text{Cl}2 \xrightarrow{\text{CuCl}2} \text{4-Chloro-2-methylphenol} \xrightarrow{\text{ClCH}2\text{CO}2\text{H}} \text{MCPA}

$$

Direct Chlorination of Phenoxyacetic Acid Derivatives

Synthesis of N-Methylglycine (Sarcosine)

N-Methylglycine is synthesized via methylation of glycine:

Eschweiler-Clarke Reaction

- Reagents : Glycine, formaldehyde (HCHO), formic acid (HCOOH).

- Conditions :

- Reflux at 100°C for 6–8 hours.

- Yield : 70–80%.

Alkylation with Methyl Iodide

Amide Coupling: MCPA to N-Methylglycine

The final step involves coupling MCPA with N-methylglycine via activated intermediates:

Acid Chloride Method

Reaction Scheme :

$$

\text{MCPA} \xrightarrow{\text{SOCl}2} \text{MCPA-Cl} \xrightarrow{\text{H}2\text{NCH}2\text{CO}2\text{Me}} \text{Target Compound}

$$

Carbodiimide-Mediated Coupling

Optimization and Challenges

Side Reactions and Mitigation

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Coupling | SOCl₂, Et₃N | 78–85 | 95–98 | High scalability |

| Carbodiimide Coupling | EDC/HCl, HOBt | 82–88 | 97–99 | Mild conditions |

| One-Pot Synthesis | MCPA, sarcosine, DCC | 75–80 | 90–95 | Reduced isolation steps |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of phenoxyacetic acid derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of herbicides and plant growth regulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling broad-leaf weeds makes it a valuable component in agricultural formulations.

Mechanism of Action

The mechanism of action of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that result in the disruption of normal cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(2-(4-Chloro-2-methylphenoxy)acetyl)-N-methylglycine with key analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Differences and Implications

Biological Activity: The target compound shares a phenoxyacetyl backbone with WH7 and MCPP, both known for auxin-like herbicidal activity. However, the N-methylglycine moiety may reduce phytotoxicity compared to MCPP, which exhibits higher environmental persistence and acute toxicity (e.g., anemia, kidney damage) .

Synthetic Pathways: WH7 and related analogs are synthesized via coupling reactions using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole), a method applicable to the target compound . N-Acetyl-N-phenylglycine derivatives are typically prepared via acetylation of glycine intermediates, suggesting similar routes for the target compound .

Environmental and Safety Profiles: MCPP is classified as a carcinogen and requires strict handling protocols, whereas the glycine derivatives (e.g., N-[(2,4-Dichlorophenoxy)acetyl]glycine) show lower acute toxicity, implying safer profiles for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-Chloro-2-methylphenoxy)acetyl)-N-methylglycine, and how is structural purity validated?

- Methodological Answer : The compound can be synthesized via sequential acetylation and alkylation reactions. A typical approach involves coupling 4-chloro-2-methylphenoxyacetic acid with N-methylglycine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF. Post-synthesis, purity is validated using H NMR (e.g., characteristic peaks for methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to structural similarities to chlorophenoxy herbicides (e.g., MCPP), strict safety measures are required:

- Storage : In airtight containers at –20°C, away from strong acids and metals (e.g., magnesium, zinc) to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection is advised if airborne particulates are generated .

Advanced Research Questions

Q. How can researchers resolve low yields during the final crystallization step of this compound synthesis?

- Methodological Answer : Low yields often stem from poor solubility or by-product formation. Strategies include:

- Solvent Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystallization efficiency.

- By-Product Removal : Perform flash chromatography (silica gel, 60–120 mesh) with gradient elution (hexane to 40% ethyl acetate) to isolate the target compound .

- Temperature Control : Slow cooling (–4°C for 24 hours) improves crystal formation .

Q. What experimental designs are suitable for investigating the auxin-like activity of this compound in plant models?

- Methodological Answer :

- Arabidopsis Root Assays : Compare dose-dependent root elongation inhibition (0.1–100 µM) against 2,4-D controls. Use mutant lines (e.g., tir1/afb auxin receptor mutants) to confirm specificity .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated tissues to identify auxin-responsive genes (e.g., SAUR, GH3).

- Structural-Activity Comparison : Test analogs (e.g., WH7, 2,4-DP) to determine critical substituents for activity .

Q. How should conflicting toxicological data (e.g., teratogenicity vs. non-reproductive effects) be reconciled in risk assessment studies?

- Methodological Answer :

- In Vivo Models : Conduct multi-species studies (e.g., zebrafish embryos for teratogenicity; rodent chronic exposure for hematological effects). Monitor red blood cell counts and kidney histopathology .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) and LOAEL using escalating doses (10–500 mg/kg/day).

- Mechanistic Studies : Use in vitro assays (e.g., human placental cell lines) to assess estrogen receptor cross-reactivity, which may explain reproductive hazards .

Q. What methodologies are effective for detecting environmental degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) to identify hydrolytic by-products (e.g., 4-chloro-2-methylphenol).

- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation kinetics via HPLC.

- Soil Metabolomics : Use C-labeled compound to trace mineralization pathways in agricultural soils .

Data Contradiction Analysis

Q. How can discrepancies in reported cytotoxicity levels (e.g., IC variations across cell lines) be addressed?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., serum-free media) to minimize variability.

- Metabolic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify cell-specific detoxification pathways (e.g., glutathione conjugation).

- Replicate Studies : Perform triplicate experiments with positive controls (e.g., cisplatin) to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.